methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, a dichlorophenoxy group, and a propanoyl amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form 2-(2,4-dichlorophenoxy)propanoic acid.
Amide Formation: The 2-(2,4-dichlorophenoxy)propanoic acid is then reacted with an amine to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with methyl 2-thiophenecarboxylate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[2-(2,4-dichlorophenoxy)acetyl]amino}-2-thiophenecarboxylate
- Methyl 3-{[2-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate
Uniqueness
Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenoxy group enhances its potential as an antimicrobial agent, while the thiophene ring contributes to its electronic properties.
Properties
IUPAC Name |
methyl 3-[2-(2,4-dichlorophenoxy)propanoylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-8(22-12-4-3-9(16)7-10(12)17)14(19)18-11-5-6-23-13(11)15(20)21-2/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTJEVDDHUMGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(SC=C1)C(=O)OC)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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